REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=[CH:6][N:5]=1)([O-:3])=[O:2].[O:12]1CCCC1>>[OH:12][CH2:11][CH2:10][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[N:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1C=C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
200C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred overnight with 20% aqueous sodium hydroxide (20 mL) and 30% hydrogen peroxide solution (20 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was redissolved in tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
Methylene chloride was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
(silica gel, 0-50% ethyl acetate in hexane gradient elution)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1C(=NC=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |